5-hydroxy-1H-indole-2-carbaldehyde
Description
Properties
CAS No. |
1523152-39-7 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 1h Indole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
One-dimensional NMR provides fundamental information on the chemical environment of each proton and carbon atom. In 5-hydroxy-1H-indole-2-carbaldehyde, the electron-withdrawing aldehyde group and the electron-donating hydroxyl group, along with the inherent aromaticity of the indole (B1671886) ring, create a distinct pattern of chemical shifts.
The aldehyde proton (CHO) is typically observed as the most downfield signal due to the strong deshielding effect of the carbonyl group. The protons on the aromatic rings appear in a range characteristic of substituted indoles, with their exact positions influenced by the electronic effects of the substituents. The protons of the hydroxyl (-OH) and amine (N-H) groups are often broad and their chemical shifts can be highly dependent on solvent and concentration.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 (N-H) | ~12.1 | Broad Singlet |
| H3 | ~8.1 | Singlet |
| H4 | ~7.8 | Doublet |
| H6 | ~6.8 | Doublet of Doublets |
| H7 | ~7.3 | Doublet |
| Aldehyde (CHO) | ~9.8 | Singlet |
| Hydroxyl (OH) | ~9.2 | Singlet |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~138 |
| C3 | ~120 |
| C3a | ~125 |
| C4 | ~115 |
| C5 | ~155 |
| C6 | ~112 |
| C7 | ~113 |
| C7a | ~132 |
| Aldehyde (C=O) | ~182 |
Two-Dimensional NMR Techniques (DEPT, COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. creative-biostructure.com
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this compound, all aromatic CH signals (H4, H6, H7) and the H3 signal would appear as positive peaks, confirming their identity as methine carbons.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. emerypharma.com A COSY spectrum would show cross-peaks connecting adjacent protons. creative-biostructure.com For instance, a correlation would be expected between H6 and H7, and between H6 and H4, confirming their positions on the benzene (B151609) portion of the indole ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct, one-bond correlations between protons and the carbons to which they are attached. uvic.ca Each CH group in the molecule would produce a cross-peak linking the ¹H chemical shift to the ¹³C chemical shift, allowing for definitive assignment of each carbon that bears a proton.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of IR radiation at frequencies corresponding to the vibrations of specific bonds.
For this compound, several characteristic absorption bands are expected:
A broad band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
A sharp to medium band around 3300–3500 cm⁻¹ from the N-H stretch of the indole ring. nih.gov
A strong, sharp absorption band in the range of 1650–1700 cm⁻¹ , which is highly characteristic of the C=O (carbonyl) stretching vibration of the aldehyde.
Multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.
Absorptions for C-H bending and C-O stretching will also be present in the fingerprint region (below 1500 cm⁻¹).
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl | 3200–3600 | Strong, Broad |
| N-H Stretch | Indole Amine | 3300–3500 | Medium, Sharp |
| C=O Stretch | Aldehyde | 1650–1700 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1400–1600 | Medium to Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov The calculated exact mass of this compound (C₉H₇NO₂) is 161.0477 Da. nih.gov An HRMS experiment would typically measure the mass of the protonated molecule, [M+H]⁺. The observation of an ion with an m/z value extremely close to 162.0550 (the calculated mass of C₉H₈NO₂⁺) would unequivocally confirm the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then provides mass spectra for each component. This makes it an excellent tool for assessing the purity of a sample. For a pure sample of this compound, a single chromatographic peak would be expected.
The mass spectrum obtained from the GC-MS provides structural information through fragmentation. Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then breaks apart into smaller, characteristic fragment ions.
Expected Fragmentation Pattern in GC-MS
| m/z Value | Identity of Ion | Description |
| 161 | [M]⁺˙ | Molecular Ion |
| 160 | [M-H]⁺ | Loss of a hydrogen radical |
| 132 | [M-CHO]⁺ | Loss of the formyl group (CHO) |
| 104 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide |
The fragmentation would likely begin with the loss of a hydrogen atom or the entire formyl group, as these are common fragmentation pathways for aromatic aldehydes. libretexts.org The stability of the indole ring system means that the molecular ion peak is expected to be relatively intense.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, this method provides valuable information about its extended conjugation system, which includes the indole ring, the aldehyde group, and the hydroxyl substituent. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals).
The UV spectrum of the parent indole chromophore is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π→π* transitions. The introduction of a hydroxyl group (-OH) at the C5 position and a formyl (aldehyde) group (-CHO) at the C2 position significantly influences these transitions. Both substituents extend the π-conjugated system of the indole ring. The -OH group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore, while the -CHO group acts as a chromophore itself. These modifications typically lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted indole.
While specific experimental data for this compound is not extensively documented, analysis of closely related compounds provides insight into its expected UV-Vis absorption profile. For instance, the related compound 5-hydroxyindole (B134679) shows distinct absorption maxima in its UV spectrum. zenodo.org The presence of the aldehyde group at C2 in this compound is expected to further shift these absorptions to longer wavelengths due to the increased delocalization of π-electrons across the molecule. The spectrum is anticipated to show strong absorptions corresponding to the electronic transitions within this extended conjugated system.
Table 1: UV-Vis Absorption Data for the Related Compound 5-Hydroxyindole
| Absorption Maximum (λmax) | Reference |
| 198 nm | zenodo.org |
| ~220 nm | zenodo.org |
| 275 nm | zenodo.org |
This table presents data for a structurally similar compound to infer the potential spectroscopic behavior of this compound.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, torsional angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking. Such data is fundamental to understanding the molecule's conformation and how it organizes in the solid state, which in turn influences its physical properties.
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the indole ring system and the orientation of the aldehyde and hydroxyl substituents. A key feature of interest would be the intermolecular hydrogen bonding network. The N-H of the indole ring, the -OH group, and the carbonyl oxygen of the aldehyde can all participate as hydrogen bond donors or acceptors. These interactions are expected to play a dominant role in the crystal packing, likely forming extended chains or sheets.
Table 2: Crystallographic Data for a Related Compound, 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.comnih.gov |
| Space Group | P2₁/c | mdpi.comnih.gov |
| a (Å) | 4.0305(2) | mdpi.comnih.gov |
| b (Å) | 13.0346(6) | mdpi.comnih.gov |
| c (Å) | 17.2042(9) | mdpi.comnih.gov |
| β (°) | 91.871(5) | mdpi.comnih.gov |
| Z (molecules/unit cell) | 4 | mdpi.comnih.gov |
This table shows crystallographic data for a structurally related indole derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
Chemical Reactivity and Mechanistic Pathways of 5 Hydroxy 1h Indole 2 Carbaldehyde
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus, particularly at C-3
The indole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The hydroxyl group at C-5 further activates the ring towards substitution. While the carbaldehyde at C-2 is an electron-withdrawing group, the inherent reactivity of the indole nucleus, particularly at the C-3 position, remains significant. The C-3 position is the most nucleophilic site in the indole ring, making it the primary target for electrophiles.
Reactions such as formylation can occur at the C-3 position under specific conditions. For instance, treatment of indole with a formylating agent like N-methylaniline in the presence of a ruthenium(III) chloride catalyst can lead to C-3 formylation. researchgate.net Another method involves using tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by copper(I) chloride in the presence of oxygen. researchgate.net
Nucleophilic Additions and Condensations Involving the Carbaldehyde Functionality
The carbaldehyde group at the C-2 position is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. youtube.com This allows for a wide array of nucleophilic addition and condensation reactions.
Nucleophilic Addition: Nucleophiles, which are species with a lone pair of electrons or a negative charge, readily attack the carbonyl carbon. youtube.comyoutube.com This initial addition breaks the pi bond of the carbonyl group, resulting in a tetrahedral intermediate. youtube.com Subsequent protonation of the oxygen atom yields an alcohol. youtube.com Common nucleophiles include Grignard reagents (organomagnesium compounds), organolithium compounds, and hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com
Condensation Reactions: These reactions involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water, to form a new double bond. libretexts.org A classic example is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with the aldehyde in the presence of a base. amazonaws.com This reaction is instrumental in synthesizing various substituted indole derivatives. For instance, the reaction of 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives with imidazolidine-2,4-dione proceeds via a Knoevenagel condensation. amazonaws.com
Another important condensation reaction is the formation of imines (Schiff bases) through the reaction of the aldehyde with primary amines. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
The following table summarizes some key nucleophilic addition and condensation reactions of the carbaldehyde group:
| Reaction Type | Reagent | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Nucleophilic Addition | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Compound |
| Imine Formation | Primary Amines (R-NH₂) | Imine (Schiff Base) |
Redox Reactions of the Aldehyde Group
The aldehyde group of 5-hydroxy-1H-indole-2-carbaldehyde can undergo both oxidation and reduction reactions.
Oxidation: Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. For example, oxidation of skatole (3-methylindole) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can yield the corresponding aldehyde. researchgate.net While this is an example of methyl group oxidation, similar principles apply to the oxidation of the aldehyde itself to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.
Cyclization Reactions and Formation of Diverse Heterocyclic Systems
The strategic placement of the hydroxyl and carbaldehyde functionalities in this compound allows for its participation in various cyclization reactions, leading to the formation of complex heterocyclic systems. These reactions often involve the interplay between the indole nucleus and the reactive side chains.
One notable example is the Nenitzescu indole synthesis, which is a method for preparing 5-hydroxyindoles. researchgate.netmdpi.com This reaction involves the condensation of a benzoquinone with an ethyl enoate. mdpi.com While this is a synthetic route to the core indole structure, derivatives of this compound can be further elaborated through cyclization.
The carbaldehyde group can act as an electrophilic partner in intramolecular reactions. For instance, an appropriately positioned nucleophile within the same molecule can attack the aldehyde, leading to the formation of a new ring. This strategy is widely used in the synthesis of fused heterocyclic systems. The Prins cyclization is an example of a reaction that can lead to the formation of new rings through the reaction of an alkene with an aldehyde. acs.org
Furthermore, multicomponent reactions, such as the Ugi four-component reaction, can utilize indole derivatives to construct complex molecular scaffolds, including indolo[3,2-c]quinolinones. rug.nl These reactions often involve a series of condensation and cyclization steps.
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of this compound is significantly influenced by both intermolecular and intramolecular interactions.
Intramolecular Interactions: The hydroxyl group at C-5 can form an intramolecular hydrogen bond with the nitrogen atom of the indole ring or potentially with the oxygen of the carbaldehyde group, depending on the conformation. This can influence the electron density distribution within the molecule and, consequently, its reactivity.
Intermolecular Interactions: In the solid state, molecules of indole derivatives are known to form extensive networks of intermolecular hydrogen bonds. nih.gov The N-H group of the indole ring and the hydroxyl group can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbaldehyde groups can act as acceptors. nih.gov These interactions play a crucial role in the crystal packing of the molecule. For instance, in the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, cyclic dimers are formed via double hydrogen bonds between the carboxylic acid groups. nih.gov Additionally, π-π stacking interactions between the aromatic indole rings contribute to the stability of the crystal lattice. These intermolecular forces can influence the accessibility of the reactive sites to reagents in the solid state and can also play a role in solution-phase reactivity by affecting solvation and molecular aggregation.
Computational Chemistry and Theoretical Investigations of 5 Hydroxy 1h Indole 2 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between computational cost and accuracy. For indole (B1671886) derivatives, DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict a wide array of molecular properties. tandfonline.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 5-hydroxy-1H-indole-2-carbaldehyde, this process would involve calculating bond lengths, bond angles, and dihedral angles.
Studies on analogous compounds like 5-methoxy-1H-indole-2-carboxylic acid reveal that the indole ring is essentially planar, with substituents causing minor deviations. nih.govmdpi.com The orientation of the hydroxyl (-OH) and carbaldehyde (-CHO) groups relative to the indole core is critical. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbaldehyde's oxygen is a potential conformation that would significantly stabilize the molecule. DFT calculations can compare the energies of different conformers (e.g., rotational isomers of the aldehyde and hydroxyl groups) to identify the global minimum energy structure.
Table 1: Representative Optimized Geometric Parameters for an Indole Derivative (Analogous to this compound) Data based on findings for related indole structures. tandfonline.comnih.gov
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C=O | ~1.22 Å |
| C-C (ring) | ~1.38 - 1.45 Å | |
| C-N (ring) | ~1.37 - 1.39 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| **Bond Angles (°) ** | C-C-H | ~119° - 121° |
| C-N-C | ~108° - 110° | |
| O=C-H | ~123° |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps) and Chemical Stability
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.comresearchgate.net
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org In contrast, a small gap suggests the molecule is more reactive. wuxibiology.com For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring, while the LUMO is often localized on the electron-withdrawing substituent, such as the carbaldehyde group. Computational studies on similar molecules show that charge transfer can occur from the indole ring to the substituent upon electronic excitation. tandfonline.com
Table 2: Calculated Frontier Orbital Energies and Energy Gap for an Analogous Indole Compound Data based on findings for related indole structures. malayajournal.orgresearchgate.netnih.gov
| Parameter | Energy (eV) |
| EHOMO | ~ -6.5 eV |
| ELUMO | ~ -2.7 eV |
| Energy Gap (ΔE) | ~ 3.8 eV |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for structural validation.
IR Spectroscopy: Vibrational frequencies are calculated to predict the positions of absorption bands in an infrared spectrum. For this compound, characteristic vibrational modes would include the O-H stretch (hydroxyl), N-H stretch (indole), C=O stretch (aldehyde), and various C-C and C-N ring vibrations. nih.govnih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. tandfonline.com These calculations provide valuable information on the electronic environment of each nucleus, aiding in the assignment of experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. tandfonline.com These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer (ICT) characteristics, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.gov The indole nucleus acts as an electron donor, while the carbaldehyde group is an acceptor. DFT calculations can quantify a molecule's NLO response by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govresearchgate.net A large hyperpolarizability value suggests that the material may have potential applications in optoelectronic technologies. researchgate.netmdpi.com Studies on similar donor-acceptor indole systems have shown they can possess significant NLO properties. researchgate.net
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution around a molecule. nih.gov It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP map is color-coded:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack. For this compound, this would be concentrated on the oxygen atoms of the carbonyl and hydroxyl groups. malayajournal.org
Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack. This would be found around the acidic hydrogen atoms of the indole N-H and the hydroxyl O-H groups. malayajournal.org
Green: Regions of neutral or near-zero potential, typically found over the carbon framework of the aromatic rings. nih.gov
The MEP map provides a clear visual representation of the molecule's reactivity and intermolecular interaction sites. tandfonline.com
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu A key aspect of NBO analysis is the investigation of hyperconjugation—the stabilizing interactions that result from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. rsc.org
Topological Studies (Noncovalent Interaction - NCI, Reduced Density Gradient - RDG, Electron Localization Function - ELF)
Topological analyses are powerful computational tools to visualize and understand the nature of chemical bonding and non-covalent interactions within a molecule. While specific studies on this compound are not extensively documented, the methodologies of Noncovalent Interaction (NCI) analysis, Reduced Density Gradient (RDG), and the Electron Localization Function (ELF) have been applied to similar indole-containing compounds, providing a framework for what can be expected.
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis:
NCI and RDG analyses are pivotal in identifying and characterizing weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular stability and intermolecular recognition. For a molecule like this compound, these analyses would likely reveal key intramolecular interactions. For instance, a hydrogen bond between the hydroxyl group at the 5-position and the carbaldehyde group at the 2-position could be anticipated. In computational studies of related indole derivatives, RDG plots typically show spikes in regions of non-covalent interactions. The sign of the second largest eigenvalue of the Hessian matrix (λ₂) helps to distinguish between stabilizing hydrogen bonds (λ₂ < 0) and destabilizing steric clashes (λ₂ > 0).
Electron Localization Function (ELF) Analysis:
The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, which is invaluable for understanding the electronic structure and bonding. An ELF analysis of this compound would map regions of high electron localization, corresponding to covalent bonds and lone pairs. This would highlight the electronic nature of the indole ring, the hydroxyl substituent, and the carbaldehyde functional group. Such an analysis on related aromatic compounds has shown distinct basins of electron localization, confirming the expected bonding patterns and the influence of substituents on the electronic distribution.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov These simulations are instrumental in understanding how a molecule like this compound would interact with its environment, such as a solvent or a biological receptor. nih.gov
MD simulations can elucidate the stability of intramolecular hydrogen bonds and the preferred conformations of the molecule in different environments. uzh.ch For this compound, simulations could track the rotational freedom of the carbaldehyde group and the hydroxyl proton, and how these are influenced by interactions with surrounding molecules. Furthermore, MD is crucial for studying the formation and stability of dimers or larger aggregates, driven by intermolecular hydrogen bonds and π-π stacking interactions between the indole rings. In studies of similar heterocyclic compounds, MD simulations have revealed the critical role of specific hydrogen bonding patterns and stacking arrangements in their supramolecular chemistry.
Thermodynamic Parameter Calculations
The thermodynamic properties of a molecule are fundamental to understanding its stability and reactivity. Density Functional Theory (DFT) calculations are a common method to predict these parameters. For a related compound, 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations have been performed to understand its structural and spectroscopic properties. nih.govnih.gov Similar calculations for this compound would provide valuable data.
| Thermodynamic Parameter | Calculated Value | Unit |
| Enthalpy | Data not available | kJ/mol |
| Gibbs Free Energy | Data not available | kJ/mol |
| Entropy | Data not available | J/(mol·K) |
| Heat Capacity | Data not available | J/(mol·K) |
Note: Specific calculated values for this compound are not available in the searched literature. The table is representative of the types of parameters that would be calculated.
These calculations would typically be performed using a functional like B3LYP or ωB97X-D with an appropriate basis set. The results would allow for the assessment of the molecule's stability and could be used to predict the thermodynamics of reactions involving this compound.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsemanticscholar.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.netsemanticscholar.org The indole scaffold is a common feature in many antiviral and anticancer agents. nih.govnih.gov
Potential as an Antiviral Agent:
Indole derivatives have been investigated as inhibitors of various viral proteins. nih.gov For instance, molecular docking studies have been performed on indole-based compounds against the main protease (Mpro) of SARS-CoV-2. nih.gov A hypothetical docking study of this compound into the active site of a viral protease could reveal key interactions. The hydroxyl and carbaldehyde groups would be expected to form hydrogen bonds with amino acid residues in the active site, while the indole ring could engage in hydrophobic and π-π stacking interactions.
Potential as an Anticancer Agent:
Similarly, the indole nucleus is present in numerous anticancer compounds. Molecular docking studies of indole derivatives have explored their binding to various cancer-related proteins, such as kinases and tubulin. A docking study of this compound against a target like a cyclin-dependent kinase (CDK) could provide insights into its potential as a cell cycle inhibitor. The binding energy and the specific interactions observed would indicate the potential affinity and selectivity of the compound.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| SARS-CoV-2 Main Protease | Data not available | Hypothetical: Cys, His, Glu |
| Cyclin-Dependent Kinase 2 (CDK2) | Data not available | Hypothetical: Lys, Asp, Gln |
Note: The binding affinities and interacting residues are hypothetical as specific docking studies for this compound were not found. The table illustrates the expected outcomes of such a study.
Advanced Applications of 5 Hydroxy 1h Indole 2 Carbaldehyde in Materials and Medicinal Chemistry Research
Role as a Key Intermediate in Complex Organic Synthesis
Indole (B1671886) aldehydes are valuable intermediates in the synthesis of complex organic molecules. The aldehyde functional group at the C2 position, combined with the hydroxyl group at the C5 position, makes 5-hydroxy-1H-indole-2-carbaldehyde a potentially versatile building block. The aldehyde can undergo a wide range of chemical transformations, including condensations, oxidations, reductions, and additions of nucleophiles, allowing for the construction of intricate molecular architectures.
For instance, the related indole-3-carbaldehyde is a well-established precursor in the synthesis of various natural products and pharmaceutical agents. It readily participates in reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form new carbon-carbon bonds. While direct examples for this compound are scarce, the known reactivity of indole aldehydes suggests its potential in similar synthetic strategies. The hydroxyl group at the C5 position can be further functionalized, for example, through etherification or esterification, to introduce additional diversity into the target molecules. A notable method for the synthesis of 5-hydroxyindole (B134679) derivatives is the Nenitzescu indole synthesis, which has been utilized for the large-scale production of related compounds like 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. orientjchem.org
Development of Ligands for Metal Complexation and Catalysis
The formation of Schiff base ligands through the condensation of an aldehyde with a primary amine is a fundamental transformation in coordination chemistry. These ligands, containing an imine (-C=N-) linkage, are capable of coordinating with a variety of metal ions to form stable complexes with diverse applications, including catalysis. nih.govsphinxsai.com
Table 1: Potential Schiff Base Ligands from this compound
| Amine Reactant | Potential Schiff Base Ligand | Potential Metal Coordination Sites |
| Aniline | N-((1H-indol-2-yl)methylene)aniline | Imine Nitrogen |
| Ethylenediamine | N,N'-bis((1H-indol-2-yl)methylene)ethane-1,2-diamine | Imine Nitrogens |
| 2-Aminophenol | 2-(((1H-indol-2-yl)methylene)amino)phenol | Imine Nitrogen, Phenolic Oxygen |
Applications in Functional Materials Science
The incorporation of specific organic molecules into polymeric structures or as standalone materials can impart unique functional properties. Indole derivatives, known for their electronic and photophysical properties, are of interest in materials science. However, the application of this compound in this field is an area that remains largely unexplored.
The reactivity of the aldehyde and hydroxyl groups could be exploited for the synthesis of novel polymers. For instance, the aldehyde could be used in condensation polymerization reactions. The indole nucleus itself possesses interesting photophysical properties, and its incorporation into materials could lead to applications in areas such as organic light-emitting diodes (OLEDs) or sensors. The specific contribution of the 5-hydroxy and 2-carbaldehyde substitution pattern to the material's properties would be a key area of investigation.
Precursor for Bioactive Heterocyclic Scaffolds
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Indole aldehydes serve as crucial starting materials for the synthesis of a wide array of heterocyclic systems with diverse pharmacological activities.
For example, indole-3-carbaldehyde is a common precursor for the synthesis of tryptamines, carbolines, and other complex heterocyclic structures that exhibit a range of biological effects, including anticancer, antiviral, and anti-inflammatory properties. scispace.com The condensation of indole aldehydes with various reagents can lead to the formation of fused heterocyclic systems. While direct synthetic routes starting from this compound to specific bioactive heterocycles are not well-documented, its potential as a precursor is evident from the extensive chemistry of related indole aldehydes. The presence of the hydroxyl group offers a handle for further derivatization, which could be used to modulate the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.
Table 2: Examples of Bioactive Scaffolds from Indole Aldehydes
| Bioactive Scaffold | Precursor Type | Potential Therapeutic Area |
| Tryptamines | Indole-3-acetaldehyde (from Indole-3-carbaldehyde) | Neurological disorders |
| β-Carbolines | Indole-3-carbaldehyde | Anticancer, Antiviral |
| Indolyl-quinolines | Indole-2- or -3-carbaldehyde | Antimalarial |
Biological Activity and Mechanistic Studies of 5 Hydroxy 1h Indole 2 Carbaldehyde and Its Derivatives Non Clinical Focus
Antimicrobial Properties and Mechanisms of Action (e.g., against bacteria, fungi)
Indole (B1671886) derivatives are recognized for their broad-spectrum antimicrobial and antibiofilm effects. nih.gov The antimicrobial activities of these compounds are often attributed to multiple modes of action, including the disruption of membrane integrity and targeting of DNA. nih.gov The mechanisms of action of indole derivatives are frequently distinct from those of conventional antimicrobial drugs, which allows them to be effective against drug-resistant strains. nih.gov
Derivatives of indole-2-carbaldehyde have been synthesized and evaluated for their antimicrobial potential. For instance, hydrazone derivatives of indole-3-aldehyde have shown a broad spectrum of activity against various microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. researchgate.net Some of these derivatives displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Furthermore, the introduction of different substituents to the indole core can significantly modulate the antimicrobial potency. For example, studies on pimprinine (B1677892) analogues revealed that the introduction of a trifluoromethyl group in a 1,3,4-oxadiazole (B1194373) derivative of indole led to high antibacterial activity. nih.gov Similarly, indole derivatives incorporating a 1,2,4-triazole (B32235) motif have demonstrated broad-spectrum activity against pathogens like Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with MIC values in the range of 3.125-50 µg/mL. nih.gov One such derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has been identified as a promising lead for novel antibacterial and antifungal agents. nih.gov
The antifungal activity of indole derivatives is also well-documented. Novel indole derivatives with an imidazole (B134444) motif have shown antifungal activity against Alternaria solani. nih.gov Additionally, indole-containing triazole derivatives have exhibited excellent antifungal activity against Candida tropicalis and Candida albicans, with one derivative, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, showing a potent MIC of 2 µg/mL against Candida albicans. nih.gov
| Derivative Class | Target Organism(s) | Activity Range (MIC) |
| Indole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25-100 µg/mL researchgate.net |
| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL nih.gov |
| Indole-containing triazoles | Candida albicans, Candida tropicalis | As low as 2 µg/mL nih.gov |
Anti-Cancer Activities: In Vitro and Pre-Clinical Animal Model Studies
The indole scaffold is a cornerstone in the development of novel anti-cancer agents due to the diverse mechanisms through which its derivatives can induce cancer cell death. rsc.org
Derivatives of 5-hydroxy-1H-indole-2-carbaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines. For example, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed significant cytotoxic activity against A2780 and HeLa cancer cell lines. nih.gov Specifically, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole exhibited IC50 values of 11.6 µM and 12.4 µM against A2780 cells, and 22.4 µM and 19.4 µM against HeLa cells, respectively. nih.gov
In another study, novel 5-hydroxyindole-3-carboxylic acid and ester derivatives were synthesized and evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. semanticscholar.org An ester derivative carrying a 4-methoxy group was identified as the most potent compound with a half-maximal effective concentration of 4.7 µM, while showing no significant cytotoxicity towards normal human dermal fibroblast cells. semanticscholar.org
Furthermore, a series of N-benzyl indole-3-carboxaldehyde-based hydrazones exhibited significant anti-Triple Negative Breast Cancer (TNBC) activity, particularly against MDA-MB-231 cells. rsc.org One compound from this series demonstrated an impressive IC50 value of 17.2 ± 0.4 nM. rsc.org
| Derivative | Cell Line | Cytotoxicity (IC50) |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 | 11.6 µM nih.gov |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 | 12.4 µM nih.gov |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa | 22.4 µM nih.gov |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | HeLa | 19.4 µM nih.gov |
| 5-hydroxyindole-3-carboxylic acid ester with 4-methoxy group | MCF-7 | 4.7 µM semanticscholar.org |
| N-benzyl indole-3-carboxaldehyde-based hydrazone | MDA-MB-231 | 17.2 ± 0.4 nM rsc.org |
5-Hydroxyindole (B134679), a metabolite of tryptophan, has been shown to protect cells by mitigating oxidative stress. nih.gov It can suppress cytotoxicity induced by agents like tert-butylhydroperoxide by reducing the generation of intracellular reactive oxygen species, lipid peroxidation, and glutathione (B108866) depletion. nih.gov Mechanistically, 5-hydroxyindole helps in restoring the mitochondrial membrane potential, thereby protecting against apoptosis induced by oxidative stress. nih.gov It has been observed to inhibit the release of cytochrome c and the activation of caspase-3. nih.gov
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various diseases. nih.gov Derivatives of indole-2-carboxamide have been developed as potent inhibitors of ASK1. nih.govresearchwithrutgers.com Through structural optimization and structure-activity relationship (SAR) studies, a novel indole-2-carboxamide hinge scaffold was developed. nih.govresearchwithrutgers.com One such compound displayed potent anti-ASK1 kinase activity and a stronger inhibitory effect on ASK1 in AP1-HEK293 cells compared to a previously known ASK1 inhibitor. nih.govresearchwithrutgers.com These inhibitors function by repressing the phosphorylation of the ASK1-p38/JNK signaling pathways. nih.govresearchwithrutgers.com
The disruption of protein-protein interactions (PPIs) is a key strategy in cancer therapy. nih.gov While specific studies on the disruption of PPIs by this compound are not extensively detailed in the provided results, the indole scaffold, in general, is a crucial component in designing molecules that can modulate such interactions. nih.gov For example, the interaction between MDM2 and the tumor suppressor p53 is a critical target in oncology. nih.gov Small molecules are designed to mimic key residues of p53 to competitively bind to MDM2, thereby preventing the degradation of p53. nih.gov The structural features of indole derivatives make them suitable candidates for the design of such PPI inhibitors.
Anti-Inflammatory Mechanisms
Indole derivatives have demonstrated significant anti-inflammatory properties. The inhibition of the ASK1-p38/JNK signaling pathway by indole-2-carboxamide derivatives not only contributes to their anti-cancer effects but also underlies their anti-inflammatory actions. nih.govresearchwithrutgers.com In a mouse model of ulcerative colitis, a potent indole-2-carboxamide ASK1 inhibitor was shown to suppress the overexpression of inflammatory cytokines. nih.govresearchwithrutgers.com
The anti-inflammatory potential of indole derivatives is also linked to their ability to modulate the production of inflammatory mediators. For instance, certain phytochemicals can suppress the production of prostaglandin (B15479496) E2 (PGE2) and inhibit the activity of cyclooxygenase 2 (COX-2). nih.gov They can also suppress the production of key cytokines such as IL-6, IL-1β, and IL-10. nih.gov While not directly mentioning this compound, these general mechanisms are relevant to the anti-inflammatory potential of indole-based compounds.
Anti-Parasitic Activity and Mode of Action
The indole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including anti-parasitic effects. While specific studies on the anti-parasitic actions of this compound are not extensively detailed in available literature, research on related indole derivatives provides significant insights into their potential.
Indole derivatives have demonstrated activity against several parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. For instance, synthetic compounds inspired by indole alkaloids have been investigated for their antileishmanial potential. The mechanism often involves the inhibition of essential parasitic enzymes or disruption of vital cellular processes. One example is the inhibition of the urease enzyme in Helicobacter pylori by N-substituted indole-3-carbaldehyde oxime derivatives, which suggests that similar enzyme-inhibiting mechanisms could be relevant for anti-parasitic action. mdpi.com
Investigation of Anthelmintic and Analgesic Activities in Model Systems
Anthelmintic Activity
High-throughput screening has identified various chemical collections as sources of new anthelmintic drugs. mdpi.com While direct testing of this compound is not prominently reported, studies on broader classes of heterocyclic compounds, including indole and benzimidazole (B57391) derivatives, show promise. mdpi.com For example, screening against the nematode Haemonchus contortus has identified pyrazole-5-carboxamide derivatives that inhibit larval motility and development, with a mode of action linked to the inhibition of the mitochondrial electron transport chain. nih.gov Another study found that newly synthesized benzimidazole derivatives showed significant anthelmintic properties when tested against standard drugs. These findings underscore the potential of heterocyclic compounds, including indole derivatives, as a basis for developing new anthelmintic agents.
Analgesic Activity
Several studies have explored the analgesic properties of synthetic indole derivatives in various model systems. A study investigating novel benzothiazole (B30560) derivatives, which incorporate a carboxamide group, demonstrated significant analgesic activities in vivo. nih.gov The structure-activity relationship (SAR) from this research revealed that derivatives with an additional hydroxyl (-OH) or amino (-NH) group exhibited good analgesic effects. nih.gov Similarly, research on new quinoline-carboxamide derivatives, including those incorporating an indole-3-carbaldehyde moiety, showed that some compounds produced variable but present analgesic activity in writhing assays in mice. biomedres.info The mechanisms underlying these effects are often linked to the inhibition of inflammatory pathways, such as the cyclooxygenase (COX) enzymes. nih.govresearchgate.net
Other Reported Bioactivities (e.g., Anti-HIV, Anti-viral, Anti-tubercular, Enzyme Inhibition) and Associated Mechanisms
Derivatives of this compound have been the subject of extensive research for various other bioactivities.
Anti-HIV Activity
The indole nucleus is a cornerstone in the development of anti-HIV agents. nih.gov Derivatives have been shown to act as potent inhibitors of several key viral enzymes.
Integrase Inhibition : Indole-2-carboxylic acid has been identified as a promising scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is crucial for integrating the viral DNA into the host genome. nih.govnih.gov A 5,6-dihydroxyindole (B162784) carboxamide derivative also showed potent anti-HIV-1 integrase activity with an IC₅₀ value of 1.4 μM. frontiersin.org
Reverse Transcriptase Inhibition : Some pyrimido[5,4-b]indole derivatives have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net
Gp120 and Gp41 Inhibition : Indole derivatives have been reported to inhibit HIV-1 entry by binding to the envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor. nih.gov Others have been developed as small molecule fusion inhibitors that target the hydrophobic pocket of the transmembrane glycoprotein gp41. researchgate.net
Table 1: Anti-HIV Activity of Selected Indole Derivatives
| Compound Type | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 Integrase | 1.4 μM | frontiersin.org |
| Indole-2-carboxylic acid (Parent Compound 1) | HIV-1 Integrase Strand Transfer | 32.37 μM | nih.gov |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase Strand Transfer | 3.11 μM | nih.gov |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase Strand Transfer | 0.13 μM | nih.gov |
| Indolyl aryl sulfone derivative (Compound 15f) | HIV-1 Protease | 2.4 pM | mdpi.com |
Anti-viral Activity
Beyond HIV, indole derivatives have demonstrated broad-spectrum antiviral capabilities.
Influenza and Other RNA/DNA Viruses : A series of novel indole-2-carboxylate (B1230498) derivatives exhibited potent activity against influenza A, influenza B, herpes simplex virus-1 (HSV-1), and Coxsackie B3 (Cox B3) virus in vitro. nih.gov
Hepatitis C Virus (HCV) : Certain indole derivatives displayed high anti-HCV activity, with EC₅₀ values as low as 0.6 μM. frontiersin.org
Human Parainfluenza Virus-2 (HPIV-2) : Spirothiazolidinone derivatives linked to a 5-sulfamoyl-1H-indole scaffold have been tested against HPIV-2. While the potency was generally low, some compounds achieved significant inhibition (up to 95.46%) at a concentration of 10 mg/mL, with molecular modeling suggesting interaction with the hemagglutinin-neuraminidase protein. istanbul.edu.tristanbul.edu.tr
SARS-CoV-2 : A 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative, synthesized from an ethyl-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate precursor, showed a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC₅₀ of 1.84 μM. actanaturae.ru
Anti-tubercular Activity
Indole-based compounds are a significant area of research for new anti-tuberculosis (anti-TB) drugs. Indole-2-carboxamides, in particular, have shown exceptional activity against Mycobacterium tuberculosis. nih.govjohnshopkins.edu The likely mechanism of action for these compounds is the inhibition of the trehalose (B1683222) monomycolate transporter MmpL3, a critical protein for the mycobacterial cell wall synthesis. nih.govjohnshopkins.edu Some N-phenyl indole-2-carboxamide analogues have also exhibited good anti-TB activity. nih.gov Additionally, certain chalcone (B49325) analogues with hydroxy substitutions have demonstrated potent antitubercular activity in assays, suggesting they are strong inhibitors of the enzyme isocitrate lyase. researchgate.net
Enzyme Inhibition
The biological activities of indole derivatives are frequently traced back to their ability to inhibit specific enzymes.
Urease Inhibition : N-substituted indole-3-carbaldehyde oxime derivatives have shown better anti-urease activity than the standard inhibitor thiourea, making them potential leads for treating H. pylori infections. mdpi.com
Carbonic Anhydrase (CA) Inhibition : Certain dithiocarbamates and other derivatives have been investigated as inhibitors of carbonic anhydrase isozymes, which could be a strategy for developing antimycobacterial agents with novel mechanisms. scispace.com
Cyclooxygenase (COX) Inhibition : The anti-inflammatory and analgesic effects of some indole derivatives are linked to their ability to inhibit COX enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of indole-based compounds.
For Anti-HIV Activity : In the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, SAR studies revealed that introducing a C6-halogenated benzene (B151609) ring and a long branch at the C3 position of the indole core significantly increased inhibitory activity. nih.govnih.gov For gp120 inhibitors, 3D-QSAR studies suggested that smaller substituents at the 7-position of the indole ring are desirable to avoid steric clashes with active site residues. nih.gov
For Anti-viral Activity : In a series of indole-2-carboxylate derivatives, SAR analysis indicated that the alkyloxy group at the 4-position of the indole ring was not critical for antiviral activity. nih.gov
For Anti-tubercular Activity : For indole-2-carboxamides targeting MmpL3, SAR studies have been extensive. It was found that introducing an extra spacer to the amide linker between the indole ring and a phenyl moiety was unfavorable for activity. nih.gov Conversely, a new analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, emerged from SAR studies with excellent potency against drug-sensitive and drug-resistant M. tuberculosis strains. nih.gov
For CB1 Receptor Modulation : For 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, SAR studies showed that potency was enhanced by a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring. nih.govnih.gov
These studies highlight how modifications to the indole core and its substituents can be systematically tuned to improve engagement with specific biological targets and enhance therapeutic potential.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has traditionally relied on methods that, while effective, often involve harsh reaction conditions, toxic reagents, and significant waste generation. nih.gov The contemporary emphasis on green chemistry necessitates the development of more environmentally benign and sustainable approaches for the synthesis of 5-hydroxy-1H-indole-2-carbaldehyde.
Current research in the broader field of indole synthesis is exploring various green strategies that could be adapted for this specific compound. nih.govtandfonline.comresearchgate.net These include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. tandfonline.comtandfonline.com Its application to the formylation of 5-hydroxyindole (B134679) or the construction of the indole ring itself could offer a more efficient and sustainable route.
Catalysis: The use of catalysts, particularly nanocatalysts and reusable solid acid catalysts like montmorillonite (B579905) KSF clay, presents a promising avenue for greener synthesis. researchgate.netbeilstein-journals.org These catalysts can facilitate reactions under milder conditions and can often be recovered and reused, reducing waste and cost. For instance, a three-component, one-pot synthesis of 5-hydroxyindole derivatives has been successfully developed using montmorillonite KSF clay. researchgate.net
Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep-eutectic liquids is a key aspect of sustainable chemistry. nih.govresearchgate.net Developing synthetic protocols for this compound in these solvent systems would significantly improve the environmental footprint of its production.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can greatly enhance efficiency and reduce waste. researchgate.netrsc.org A one-pot, two-step approach for the synthesis of indole-2-carboxamides has been demonstrated to be highly efficient and scalable. rsc.org
The following table summarizes some established and emerging green synthetic approaches applicable to indole derivatives:
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. tandfonline.comtandfonline.com | Increased yield, reduced side products, energy efficiency. |
| Nanocatalysis | High surface area, high catalytic activity. researchgate.netbeilstein-journals.org | Mild reaction conditions, high efficiency, catalyst recyclability. |
| Use of Green Solvents (e.g., water) | Non-toxic, readily available, environmentally benign. nih.govresearchgate.net | Reduced environmental impact, potential for novel reactivity. |
| Multicomponent Reactions | Formation of complex molecules in a single step from three or more reactants. researchgate.netrsc.org | High atom economy, operational simplicity, reduced waste. |
Deeper Mechanistic Elucidation of Chemical Reactions
The introduction of the carbaldehyde group at the C2 position of the 5-hydroxyindole ring is a crucial transformation. While classical formylation reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions are well-established for electron-rich aromatic compounds, a deeper mechanistic understanding of their application to substituted indoles like 5-hydroxyindole is still an area for further investigation. chem-station.comwikipedia.orgwikipedia.orgnrochemistry.comorganic-chemistry.orglscollege.ac.inresearchgate.netchemistrysteps.combyjus.com
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group. chem-station.comwikipedia.orgorganic-chemistry.orgijpcbs.com The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich indole ring attacks the electrophilic Vilsmeier reagent. chemistrysteps.com For 5-hydroxyindole, the regioselectivity of the formylation (i.e., at which position the aldehyde group is introduced) is a key question that warrants detailed mechanistic studies. The electron-donating hydroxyl group at the C5 position and the nitrogen atom in the pyrrole (B145914) ring both influence the electron density distribution in the indole nucleus.
Reimer-Tiemann Reaction: This reaction utilizes chloroform (B151607) and a strong base to generate dichlorocarbene (B158193), which then acts as the electrophile. wikipedia.orgnrochemistry.comlscollege.ac.inresearchgate.netbyjus.com The reaction is typically used for the ortho-formylation of phenols. wikipedia.orgbyjus.com In the case of 5-hydroxyindole, the phenolic hydroxyl group would direct the formylation, likely to the C4 or C6 positions. However, the reactivity of the indole nucleus itself towards dichlorocarbene could lead to other products, including ring-expansion products. lscollege.ac.inresearchgate.net A thorough mechanistic investigation would be necessary to control the reaction outcome and favor the formation of the desired 2-carbaldehyde isomer.
Unresolved questions that future research could address include:
The precise role of the hydroxyl group in directing the electrophilic attack in both reactions.
The potential for competing reactions and the formation of side products.
The influence of reaction conditions (temperature, solvent, base) on the regioselectivity and yield.
Advanced Computational Modeling for Predictive Design of Derivatives with Tailored Properties
Computational chemistry offers powerful tools for understanding and predicting the properties of molecules. In the context of this compound, advanced computational modeling can be employed to:
Predict Reaction Outcomes: Quantum mechanical calculations can be used to model the reaction pathways of the Vilsmeier-Haack and Reimer-Tiemann reactions, providing insights into the transition states and activation energies for different regioisomers. This can help in optimizing reaction conditions to favor the desired product.
Design Derivatives with Tailored Properties: By systematically modifying the structure of this compound in silico, it is possible to predict how changes in substitution will affect its electronic, steric, and pharmacological properties. This predictive design approach can accelerate the discovery of new derivatives with enhanced biological activity or improved material characteristics. For example, computational methods are used in the design of indole-based inhibitors for various biological targets. nih.govnih.govnih.govnih.gov
Elucidate Structure-Activity Relationships (SAR): Once a series of derivatives has been synthesized and tested, computational models can be used to develop quantitative structure-activity relationship (QSAR) models. These models can identify the key structural features that are responsible for the observed biological activity, guiding the design of more potent compounds.
The following table highlights the potential applications of computational modeling in the study of this compound:
| Computational Technique | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. |
| Molecular Docking | Prediction of binding modes of derivatives to biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions of derivatives in biological systems. |
Exploration of Undiscovered Biological Pathways and Molecular Targets
The 5-hydroxyindole motif is a key component of many biologically active molecules, including the neurotransmitter serotonin (B10506). researchgate.net Derivatives of 5-hydroxyindole have been shown to possess a wide range of pharmacological activities, acting as, for example, inhibitors of 5-lipoxygenase and secretory phospholipase s-PLA2. researchgate.net Furthermore, gut bacteria can metabolize 5-hydroxytryptophan (B29612) into 5-hydroxyindole, which stimulates intestinal motility by acting on L-type calcium channels. nih.gov
Given this precedent, this compound and its derivatives are promising candidates for the discovery of novel biological activities. Future research should focus on:
Broad-Spectrum Biological Screening: Screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover unexpected therapeutic applications.
Target Identification: For derivatives that show interesting biological activity, identifying the specific molecular target is a crucial next step. This can be achieved through techniques such as affinity chromatography, photoaffinity labeling, and computational target prediction.
Investigation of Biosynthetic Pathways: In plants, derivatives of indole-3-carbaldehyde are synthesized from tryptophan and play a role in defense against pathogens. nih.gov Investigating whether similar biosynthetic pathways exist for this compound in natural sources could lead to new insights into its biological role.
Overcoming Synthetic Scalability Challenges for Research Applications
For this compound to be widely available for research and potential downstream applications, it is essential to develop a synthetic route that is not only efficient and sustainable but also scalable. nih.gov Many synthetic methods that work well on a small laboratory scale are difficult or hazardous to implement on a larger scale. nih.gov
Challenges that need to be addressed for the scalable synthesis of this compound include:
Reagent Cost and Availability: The starting materials for the synthesis should be readily available and inexpensive.
Reaction Safety: Exothermic reactions or the use of hazardous reagents can pose significant safety risks on a large scale. lscollege.ac.in
Purification: The purification of the final product can be a major bottleneck in a scalable process. Developing methods that yield a high-purity product with minimal purification steps is crucial.
Process Optimization: A thorough optimization of all reaction parameters, including temperature, pressure, reaction time, and catalyst loading, is necessary to ensure a robust and reproducible process.
Recent advances in automated and accelerated synthesis on a nanoscale can aid in the rapid screening of reaction conditions and building blocks, which can then be scaled up to a preparative millimole scale. nih.gov Furthermore, multicomponent reactions are often robust, scalable, and safe, making them attractive for larger-scale synthesis. rsc.org The development of a scalable synthesis for polysubstituted indoles has been reported, providing a potential blueprint for the production of this compound and its derivatives. nih.gov
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-hydroxy-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized for purity?
- Methodology : The aldehyde group at the 2-position of the indole scaffold can be introduced via formylation reactions such as the Vilsmeier-Haack reaction, using reagents like POCl₃ and DMF. For the hydroxyl group at the 5-position, selective protection/deprotection strategies (e.g., using tert-butyldimethylsilyl ethers) may be required to avoid side reactions. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios of reagents .
- Validation : Post-synthesis, purity can be confirmed by HPLC (>95%) and melting point analysis. NMR (¹H/¹³C) should confirm the absence of unreacted intermediates or regioisomers (e.g., 6-carbaldehyde derivatives) .
Q. How can spectroscopic and crystallographic methods be employed to unambiguously characterize this compound?
- Spectroscopy :
- ¹H NMR : Key signals include the aldehyde proton (~10 ppm, singlet) and hydroxyl proton (~9-12 ppm, broad, exchangeable). Aromatic protons in the indole ring typically resonate between 6.5–8.0 ppm.
- FT-IR : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and O-H (phenolic, ~3200–3500 cm⁻¹).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibitory activity of this compound against kinases like Flt3, and what controls are necessary?
- Experimental Design :
- In vitro kinase assays : Use recombinant Flt3 kinase with ATP analogs (e.g., ATP-γ-³²P) and substrate peptides (e.g., Poly-Glu-Tyr). Measure IC₅₀ values via radiometric or fluorescence-based detection.
- Selectivity profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify off-target effects.
- Controls : Include known inhibitors (e.g., Midostaurin) and vehicle (DMSO) to validate assay robustness .
Q. How should conflicting data on the compound’s biological activity or structural conformation be resolved across studies?
- Root-cause analysis :
- Structural discrepancies : Re-examine crystallization conditions (e.g., solvent, pH) or perform DFT calculations to compare experimental vs. theoretical NMR/IR spectra.
- Bioactivity variability : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate compound stability in media (e.g., HPLC post-incubation).
Q. What strategies are effective for systematic structure-activity relationship (SAR) studies of this compound derivatives?
- Derivatization approaches :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to modulate electronic effects on the aldehyde’s reactivity.
- Bioisosteric replacements : Replace the hydroxyl group with -OCH₃ or -NH₂ to assess hydrogen-bonding requirements.
- Evaluation metrics : Correlate logP (HPLC-measured) with cellular permeability (Caco-2 assays) and potency (IC₅₀). Computational docking (AutoDock Vina) can predict binding modes to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
